molecular formula C14H14N4OS B12601571 6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol CAS No. 646510-71-6

6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol

Cat. No.: B12601571
CAS No.: 646510-71-6
M. Wt: 286.35 g/mol
InChI Key: IJNHYQIGNFXSHQ-UHFFFAOYSA-N
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Description

6-[(3,4-Dimethylphenyl)methylsulfanyl]-9H-purin-2-ol is a purine derivative characterized by a sulfanyl group substituted at the C6 position of the purine core, with a 3,4-dimethylbenzyl moiety. This compound belongs to a class of molecules where sulfur-containing substituents modulate electronic and steric properties, influencing biological activity and physicochemical behavior.

The hydroxyl group at C2 may participate in hydrogen bonding, a feature critical for interactions with biological targets like kinases or adenosine receptors.

Properties

CAS No.

646510-71-6

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

6-[(3,4-dimethylphenyl)methylsulfanyl]-3,7-dihydropurin-2-one

InChI

InChI=1S/C14H14N4OS/c1-8-3-4-10(5-9(8)2)6-20-13-11-12(16-7-15-11)17-14(19)18-13/h3-5,7H,6H2,1-2H3,(H2,15,16,17,18,19)

InChI Key

IJNHYQIGNFXSHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CSC2=NC(=O)NC3=C2NC=N3)C

Origin of Product

United States

Preparation Methods

The synthesis of 6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol typically involves multi-step organic reactions. One common method includes the introduction of the sulfanyl group into the purine ring through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution process. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) to reduce the sulfanyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of antiviral and anticancer agents.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the purine base can mimic natural nucleotides, interfering with nucleic acid synthesis and function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Sulfanylpurine Derivatives

Compound Name Substituent at C6 Molecular Formula Molecular Weight (g/mol) Key Structural Features
6-[(3,4-Dimethylphenyl)methylsulfanyl]-9H-purin-2-ol 3,4-Dimethylbenzylsulfanyl C₁₄H₁₆N₄OS 296.37 Hydrophobic aryl group; C2 hydroxyl
6-[(4-Methylphenyl)sulfanyl]-9H-purin-2-amine () 4-Methylphenylsulfanyl C₁₂H₁₁N₅S 265.31 Electron-donating methyl group; C2 amine
6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine () 2-Fluorobenzylsulfanyl; tetrahydrofuran C₁₆H₁₅FN₄OS 354.38 Electronegative fluorine; sugar-like moiety
6-(Propylsulfanyl)-9H-purin-2-amine () Propylsulfanyl C₈H₁₁N₅S 217.27 Flexible alkyl chain; C2 amine

Key Observations :

  • Electronic Effects : The 3,4-dimethylphenyl group provides steric bulk and electron-donating effects, contrasting with the electron-withdrawing fluorine in .
  • Hydrogen Bonding : The C2 hydroxyl in the target compound differentiates it from amine-substituted analogs (), which may exhibit stronger basicity.
  • Solubility : Hydrophobic substituents (e.g., 3,4-dimethylphenyl) reduce aqueous solubility compared to hydroxylated derivatives (e.g., ) .

Key Observations :

  • Reaction Time : Sulfenylation with disulfides () requires prolonged heating (~130 h), likely due to steric hindrance from aryl groups .
  • Catalysts : Hydrogenation () and palladium-based methods () offer efficient pathways for deprotection or functionalization.

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